

An In-depth Technical Guide to the Thermal Properties of Maltol Isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maltol isobutyrate*

Cat. No.: *B1587439*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate (CAS No. 65416-14-0) is a flavoring and fragrance agent known for its sweet, fruity, and caramel-like aroma.^[1] It is widely used in the food, beverage, and cosmetic industries to impart or enhance strawberry, caramel, and vanilla notes.^{[2][3]} While its organoleptic properties are well-documented, a comprehensive understanding of its thermal behavior is crucial for ensuring stability, safety, and optimal performance in various applications, including potential pharmaceutical formulations. This technical guide provides a summary of the available thermal and physical properties of **maltol isobutyrate**, outlines general experimental protocols for its thermal analysis, and presents logical workflows for its synthesis and characterization.

Core Physical and Thermal Properties

Maltol isobutyrate is typically a colorless to pale yellow liquid.^{[1][4]} Due to the limited availability of experimental data in peer-reviewed literature, a complete thermal profile, including a definitive melting point and decomposition temperature, has not been established. The following table summarizes the available quantitative data.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}O_4$	[5]
Molecular Weight	196.20 g/mol	[5]
Boiling Point	176.0 °C @ 7.00 mmHg 125.0 °C @ 0.10 mmHg	[4]
Flash Point	93 °C (200 °F)	[4] [5]
Density	1.141 - 1.151 g/cm ³ @ 25 °C	[4]
Refractive Index	1.493 - 1.501 @ 20 °C	[4]

Experimental Protocols for Thermal Analysis

While specific experimental data for the thermal analysis of **maltol isobutyrate** is not readily available, the following are detailed, generic methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that can be adapted for its characterization.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. [\[6\]](#) It is valuable for determining thermal transitions such as melting, crystallization, and glass transitions.[\[7\]](#)

Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions of **maltol isobutyrate**.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

- **Sample Preparation:** A small sample of **maltol isobutyrate** (typically 5-10 mg) is accurately weighed into a hermetically sealed aluminum pan to prevent volatilization.[\[8\]](#) An empty, hermetically sealed pan is used as a reference.

- Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[8]
- Thermal Program:
 - Equilibrate the sample at a low temperature (e.g., -50 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions but below the decomposition temperature (a preliminary TGA analysis is recommended to determine this).[8]
 - Hold the sample at the high temperature for a few minutes to ensure thermal equilibrium.
 - Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
 - A second heating ramp is often performed to analyze the thermal history of the sample.
- Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

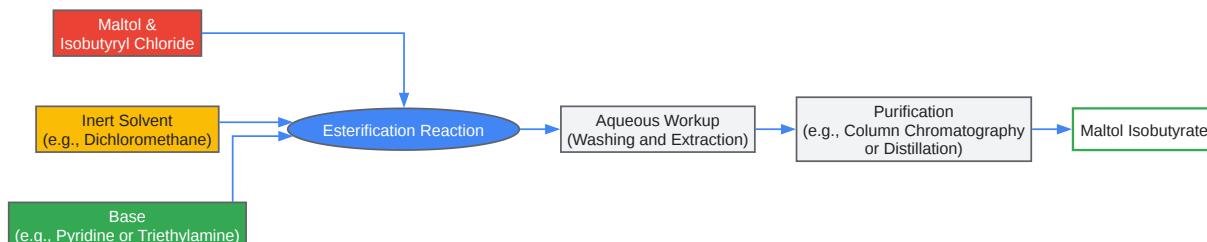
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is used to determine the thermal stability and decomposition profile of a material.[10]

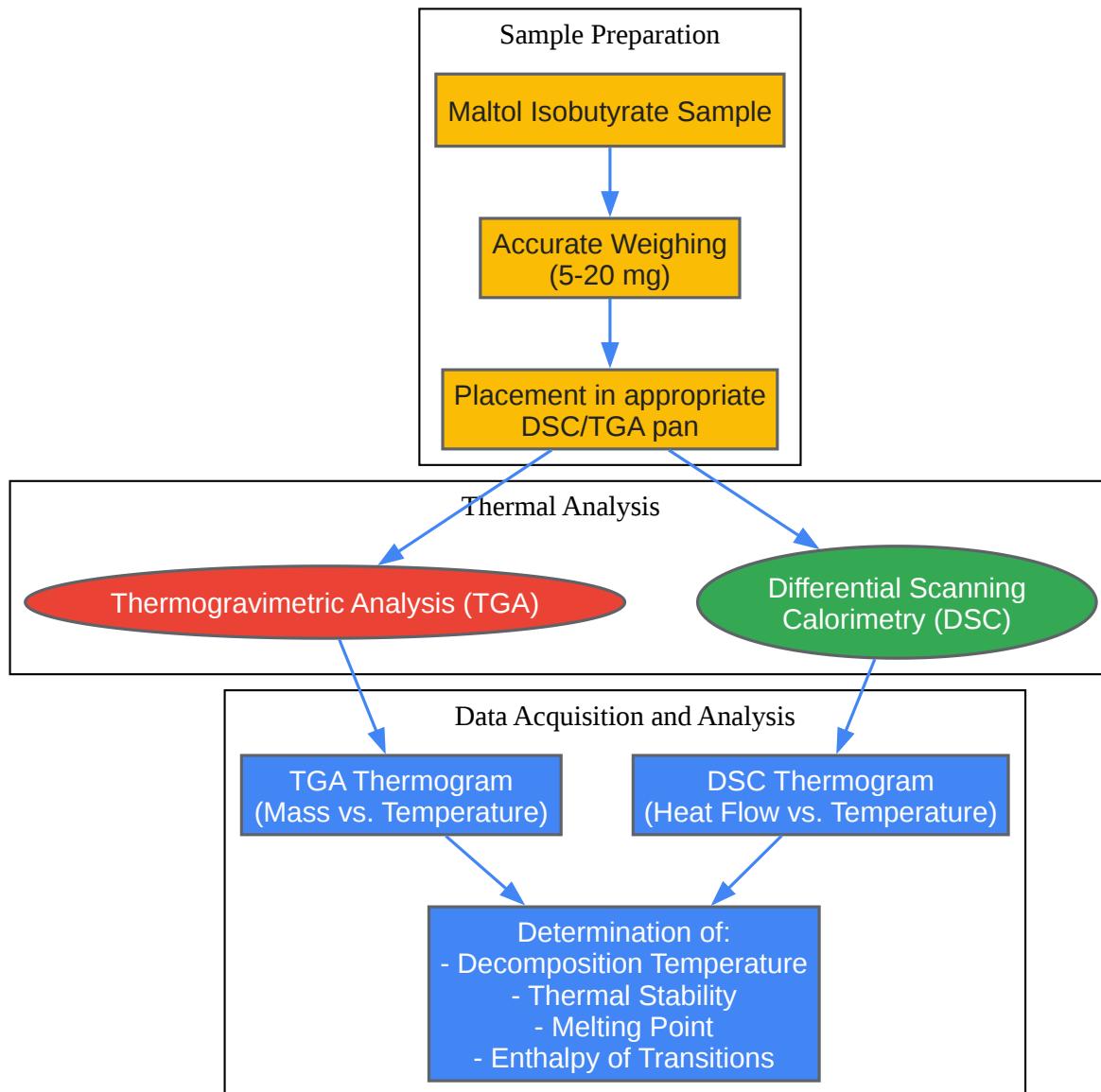
Objective: To determine the decomposition temperature and thermal stability of **maltool isobutyrate**.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:


- Sample Preparation: A small, accurately weighed sample of **maltool isobutyrate** (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).[11]
- Instrument Setup: The TGA furnace is purged with a selected gas (e.g., nitrogen for an inert atmosphere or air for an oxidative study) at a controlled flow rate (e.g., 20-50 mL/min).[12]

[\[13\]](#)


- Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[11]
- Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.

Logical and Experimental Workflows

Due to the absence of known signaling pathways involving **maltol isobutyrate**, the following diagrams illustrate the logical synthesis workflow and a general experimental workflow for its thermal characterization.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis of **maltol isobutyrate**.

[Click to download full resolution via product page](#)

An experimental workflow for thermal analysis of **maltol isobutyrate**.

Applications and Industrial Relevance

Maltol isobutyrate is primarily utilized for its desirable sensory characteristics. Its sweet, strawberry, and caramel notes make it a valuable ingredient in a wide array of products:

- Flavor Industry: It is used to enhance the flavor profiles of baked goods, dairy products, beverages, and confectionery.[14][15]
- Fragrance Industry: In perfumery, it contributes to fruity and gourmand accords, often used in 'Otto of rose' compositions.[2][4]
- Cosmetics: It can be found in various cosmetic products as a fragrance component.[4]

The thermal stability of **maltol isobutyrate** is a key factor in its application, particularly in products that undergo heat treatment during processing, such as baked goods. Understanding its decomposition temperature is critical for formulators to ensure the flavor and fragrance profile remains intact throughout the product's shelf life.

Conclusion

This technical guide has summarized the currently available data on the thermal and physical properties of **maltol isobutyrate**. While key experimental thermal data such as a definitive melting point and decomposition temperature are not yet publicly available, this document provides a framework for the characterization of this important flavor and fragrance compound through established thermoanalytical techniques. The provided experimental protocols for DSC and TGA offer a starting point for researchers to obtain this critical data, which will further enhance the understanding and application of **maltol isobutyrate** in various industrial and potentially pharmaceutical contexts. The logical workflow for its synthesis provides insight into its chemical origins. Further research is encouraged to fully elucidate the thermal behavior of this widely used compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 65416-14-0: Maltol isobutyrate | CymitQuimica [cymitquimica.com]
- 2. ulprospector.com [ulprospector.com]
- 3. fraterworks.com [fraterworks.com]
- 4. maltol isobutyrate, 65416-14-0 [thegoodsentscompany.com]
- 5. tadimety.com [tadimety.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. s4science.at [s4science.at]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. infinitalab.com [infinitalab.com]
- 12. Thermogravimetric analyzes on liquid matrices - Analytice [analytice.com]
- 13. epfl.ch [epfl.ch]
- 14. vigon.com [vigon.com]
- 15. Fragrance University [fragranceu.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Properties of Maltol Isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587439#thermal-properties-of-maltol-isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com